ethyl (Z)-2-benzamido-3-phenylprop-2-enoate
Description
Ethyl (Z)-2-benzamido-3-phenylprop-2-enoate is an organic compound characterized by its unique structural features, including a benzamido group, a phenyl group, and an ethyl ester. This compound falls under the category of enones, which are known for their conjugated systems involving a carbonyl group and a double bond. The (Z) notation indicates the specific geometric configuration of the double bond, where the higher priority substituents are on the same side.
Properties
IUPAC Name |
ethyl (Z)-2-benzamido-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-18(21)16(13-14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,19,20)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORSPIWDEWUVCK-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-benzamido-3-phenylprop-2-enoate typically involves the condensation of benzamide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of benzamide, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-benzamido-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce ethyl (Z)-2-benzamido-3-phenylpropanoate.
Scientific Research Applications
Ethyl (Z)-2-benzamido-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-benzamido-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, influencing biochemical pathways. Its benzamido group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-2-benzamido-3-phenylprop-2-enoate: The (E) isomer has a different geometric configuration, affecting its reactivity and interactions.
Ethyl cinnamate: Lacks the benzamido group but shares the phenylprop-2-enoate structure.
Benzamide derivatives: Compounds with similar benzamido groups but different ester or alkene components.
Uniqueness
Ethyl (Z)-2-benzamido-3-phenylprop-2-enoate is unique due to its specific (Z) configuration, which influences its chemical properties and biological activities. This configuration can result in different binding affinities and reactivity compared to its (E) isomer or other structurally related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
